4-bromo-1,2-oxazole-3-carbaldehyde
Description
Properties
CAS No. |
1553643-91-6 |
|---|---|
Molecular Formula |
C4H2BrNO2 |
Molecular Weight |
175.97 g/mol |
IUPAC Name |
4-bromo-1,2-oxazole-3-carbaldehyde |
InChI |
InChI=1S/C4H2BrNO2/c5-3-2-8-6-4(3)1-7/h1-2H |
InChI Key |
HJVGLLKKTHGSIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NO1)C=O)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1,2-oxazole-3-carbaldehyde typically involves the bromination of 1,2-oxazole-3-carbaldehyde. One common method includes the use of bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the oxazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Aldehyde Functionalization Reactions
The aldehyde group at position 3 undergoes characteristic transformations:
Oxidation to Carboxylic Acid
The aldehyde moiety can be oxidized to a carboxylic acid using potassium permanganate (KMnO₄) or chromium-based reagents under acidic conditions. For example:
Yields for similar aldehyde oxidations in oxazole systems range from 60–85% depending on reaction time and solvent.
Nucleophilic Addition
The aldehyde participates in nucleophilic additions, such as Grignard or organozinc reactions. For instance:
Reactions in tetrahydrofuran (THF) at −78°C typically achieve 70–90% yields for secondary alcohol products.
Bromine Substitution Reactions
The bromine atom at position 4 is susceptible to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions:
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling with arylboronic acids replaces bromine with aryl groups:
Adapted from oxazole coupling data , typical conditions include:
| Catalyst | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | DME | 80°C | 75–90 |
Buchwald-Hartwig Amination
Bromine displacement with amines under palladium catalysis:
Yields for analogous reactions in DMF at 100°C range from 50–70% .
Oxazole Ring Modifications
The electron-deficient oxazole ring participates in cycloadditions and electrophilic substitutions:
Diels-Alder Reactions
The oxazole ring acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles:
Reactions in refluxing toluene produce adducts in 60–80% yields .
Electrophilic Bromination
Further halogenation at the oxazole ring is possible under controlled conditions. For example, bromine in CH₂Cl₂ at 0°C selectively substitutes hydrogen at position 5:
Yields depend on stoichiometry, with ~65% reported for similar systems .
Multicomponent Reactions
The compound serves as a building block in one-pot syntheses:
Biological Activity and Derivatization
While not directly studied, structural analogs exhibit notable bioactivity:
Anticancer Derivatives
4-Substituted oxazole-carbaldehydes demonstrate tubulin polymerization inhibition. For example, compound 39 (Table 3 ):
| Compound | IC₅₀ (µM) against LNCaP cells |
|---|---|
| 39 | 0.013 ± 0.001 |
Derivatization via reductive amination or Schiff base formation enhances solubility and potency .
Stability and Reaction Optimization
Key parameters influencing reactivity:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 4-bromo-1,2-oxazole-3-carbaldehyde is C6H6BrN1O2. Its structure includes:
- A five-membered oxazole ring with one nitrogen and two oxygen atoms.
- A bromine atom at the 4-position.
- An aldehyde functional group at the 3-position.
This configuration contributes to its distinct reactivity, making it a versatile intermediate in organic synthesis.
Chemistry
This compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique combination of functional groups allows for diverse chemical transformations:
| Reaction Type | Description |
|---|---|
| Substitution Reactions | The bromine atom can be substituted with other nucleophiles. |
| Oxidation/Reduction | The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. |
| Condensation Reactions | The aldehyde can form imines or other derivatives with amines. |
Biology
Research indicates that oxazole derivatives exhibit a range of biological activities. Specifically, this compound has been investigated for:
- Antimicrobial Activity : Similar compounds have shown promising antibacterial and antifungal properties .
Medicine
In drug discovery and development, this compound is explored for its potential therapeutic applications due to its reactive functional groups. It may interact with biological targets, leading to inhibition or activation of specific pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various oxazole derivatives, including this compound. Results indicated significant inhibition of Gram-positive and Gram-negative bacteria as well as various fungal strains.
- Drug Development : Research has focused on the compound's potential in synthesizing novel therapeutic agents targeting specific diseases. Its ability to form covalent bonds with nucleophilic sites on proteins enhances its utility in medicinal chemistry .
Industrial Applications
In industry, this compound is utilized in producing specialty chemicals and intermediates for various applications. Its synthesis methods are optimized for scalability to achieve high yields suitable for industrial use.
Mechanism of Action
The mechanism of action of 4-bromo-1,2-oxazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Comparison with Similar Compounds
Key Findings :
- The bromine atom at C4 in this compound facilitates Suzuki-Miyaura couplings, whereas methyl or cyclopropane substituents at C5 (as in and ) prioritize steric effects over electronic modulation.
- Aldehyde positioning at C3 ensures consistent reactivity across derivatives, enabling use in Schiff base formation or nucleophilic additions.
Brominated Aldehydes in Different Heterocycles
Bromine and aldehyde functional groups appear in diverse heterocyclic systems, each with distinct properties:
Key Findings :
- Aromatic vs. Benzylic Bromine : Bromine on the oxazole ring (aromatic) is less reactive in nucleophilic substitutions compared to benzylic bromine in 4-(bromomethyl)benzaldehyde .
- Heteroatom Influence : The pyridine nitrogen in 3-fluoropyridine-2-carbaldehyde increases aldehyde electrophilicity compared to oxazole derivatives .
Biological Activity
4-Bromo-1,2-oxazole-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, synthesis methods, and applications in various fields.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS No. | 1553643-91-6 |
| Molecular Formula | CHBrN O |
| Molecular Weight | 175.97 g/mol |
| IUPAC Name | This compound |
| Purity | 95% |
The biological activity of this compound is primarily attributed to its aldehyde functional group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition or activation of various enzymatic pathways, potentially altering cellular functions and signaling cascades .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that oxazole derivatives possess significant antimicrobial properties. For instance, a review highlighted the efficacy of various oxazole compounds against fungi and bacteria. In particular, the compound demonstrated notable activity against Candida species with minimum inhibitory concentrations (MIC) ranging from 0.8 to 3.2 µg/ml .
Anticancer Properties
Recent investigations into oxazole derivatives have revealed their potential as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of cell cycle regulators and apoptotic pathways. Specific studies have reported that oxazole derivatives can inhibit tumor growth in vitro and in vivo models .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. For example, it has been suggested that it could inhibit certain kinases or phosphatases involved in cancer progression and inflammation . The precise targets remain an area for further research.
Synthesis Methods
The synthesis of this compound typically involves bromination of 1,2-oxazole-3-carbaldehyde under controlled conditions using bromine or bromine-containing reagents.
Synthetic Routes:
- Bromination : The introduction of a bromine atom at the desired position on the oxazole ring.
- Reaction Conditions : Optimization of temperature, solvent, and reaction time to achieve high yields.
- Subsequent Reactions : The aldehyde group can undergo oxidation or reduction reactions to form various derivatives.
Case Studies
Several studies have focused on the biological evaluation of oxazole derivatives:
-
Antimicrobial Studies : A study conducted by Sadek et al. evaluated a series of oxazole derivatives for their antimicrobial activities against E. coli and S. aureus. Results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .
Compound Inhibition Zone (mm) 22a 12 22b 11 Ofloxacin 17 - Anticancer Activity : Another investigation assessed the cytotoxic effects of various oxazole compounds on cancer cell lines, revealing that some derivatives effectively inhibited cell proliferation and induced apoptosis .
Q & A
Q. What are the established synthetic protocols for preparing 4-bromo-1,2-oxazole-3-carbaldehyde?
A common method involves condensation reactions under reflux conditions. For example, substituted aldehydes can react with heterocyclic precursors in ethanol with glacial acetic acid as a catalyst. After refluxing for 4–6 hours, the solvent is evaporated under reduced pressure, and the product is isolated via filtration . Optimization of stoichiometry, solvent polarity, and catalyst loading (e.g., acetic acid vs. protic acids) is critical for yield improvement.
Q. How is X-ray crystallography employed to confirm the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Crystals are grown via slow evaporation or diffusion methods. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. The SHELX suite (e.g., SHELXL) refines structural parameters, including bond lengths, angles, and displacement factors. Discrepancies between experimental and theoretical models are resolved using residual density maps .
Q. What safety protocols are recommended for handling this compound?
Due to potential toxicity and limited toxicological data, wear nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water for 15 minutes. For spills, use inert adsorbents (e.g., vermiculite) and dispose of waste as hazardous organic brominated compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic (NMR/IR) and crystallographic data for this compound?
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Cross-validate NMR data in multiple solvents (DMSO-d₆ vs. CDCl₃) to assess conformational flexibility. For crystallography, ensure high-resolution data (≤ 0.8 Å) and use Hirshfeld surface analysis to quantify intermolecular interactions. If conflicts persist, computational methods (DFT) can model electronic environments to reconcile experimental observations .
Q. What experimental design strategies optimize the yield of this compound in multistep syntheses?
Employ a factorial design of experiments (DoE) to evaluate variables:
- Temperature : Test reflux vs. microwave-assisted conditions.
- Catalyst : Compare Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., ZnCl₂).
- Solvent : Screen polar aprotic (DMF) vs. protic (EtOH) solvents. Monitor reaction progress via TLC or LC-MS, and isolate intermediates using column chromatography with gradients optimized for polar functional groups .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies. Analyze Fukui indices to identify electrophilic sites (e.g., the aldehyde carbon) and nucleophilic sites (e.g., the oxazole ring). Solvent effects are incorporated via continuum models (PCM), and charge distribution is visualized using Molecular Electrostatic Potential (MEP) maps .
Q. What strategies mitigate challenges in purity analysis for this compound?
High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) separates impurities. For trace metal analysis, use inductively coupled plasma mass spectrometry (ICP-MS). Recrystallization from ethyl acetate/hexane (1:3) enhances purity, monitored via melting point consistency and differential scanning calorimetry (DSC) .
Q. How does this compound participate in multicomponent reactions to synthesize bioactive heterocycles?
The aldehyde group acts as an electrophile in Ugi or Biginelli reactions. For example, coupling with amines and isonitriles generates pyrrolo-oxazole hybrids. Kinetic studies (e.g., variable-temperature NMR) track intermediate formation, while X-ray photoelectron spectroscopy (XPS) confirms bond formation at the bromine site .
Key Methodological Notes
- Structural Refinement : Always validate SHELX-refined structures with PLATON’s ADDSYM to check for missed symmetry .
- Contradiction Management : Use Bayesian statistics to weigh conflicting data sources and prioritize reproducibility .
- Safety Compliance : Follow Globally Harmonized System (GHS) labeling for brominated compounds during transport and storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
